molecular formula C30H32N2O6S B3004217 5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)thiophene-2-carboxylic acid CAS No. 2137143-01-0

5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)thiophene-2-carboxylic acid

Cat. No.: B3004217
CAS No.: 2137143-01-0
M. Wt: 548.65
InChI Key: WKYPTFOVJNRRQD-IBGZPJMESA-N
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Description

5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a pyrrolidine moiety. The compound is notable for its use in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the thiophene-2-carboxylic acid, which is then subjected to a series of reactions to introduce the pyrrolidine and fluorenylmethoxycarbonyl (Fmoc) groups. The tert-butoxycarbonyl (Boc) group is often introduced as a protecting group to prevent unwanted reactions during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for deprotection of the Fmoc and Boc groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target .

Biological Activity

5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid is a complex organic compound with potential biological applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the thiophene ring and the pyrrolidine moiety suggests potential interactions with proteins that are crucial for cellular signaling and metabolic regulation.

Antitumor Activity

Recent studies have demonstrated that compounds similar to 5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid exhibit significant antitumor properties. For instance, pyrrolidine derivatives have been shown to induce apoptosis in various cancer cell lines, including breast and glioblastoma cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for antimicrobial properties. The thiophene moiety is known for enhancing the antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that these compounds can disrupt bacterial cell membranes, leading to increased permeability and cell lysis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to proteases and kinases involved in cancer progression. The pyrrolidine structure can mimic peptide substrates, allowing it to competitively inhibit enzyme activity. This inhibition can slow down tumor growth and metastasis .

Case Studies

  • Antitumor Efficacy : A study conducted on a series of pyrrolidine derivatives revealed that those with thiophene substitutions showed enhanced cytotoxicity against human cancer cell lines. The IC50 values were significantly lower than those of conventional chemotherapeutic agents, suggesting a promising alternative for cancer treatment .
  • Antimicrobial Testing : In vitro testing demonstrated that derivatives of this compound exhibited a broad spectrum of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, indicating potent antimicrobial effects .

Data Summary

Activity Type Target IC50/MIC Values Mechanism
AntitumorBreast Cancer Cells< 10 µMApoptosis induction via caspase activation
AntimicrobialStaphylococcus aureus5 µMMembrane disruption
Enzyme InhibitionProteasesCompetitive inhibitionMimicry of peptide substrates

Properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6S/c1-30(2,3)38-28(35)31-15-14-19(16-31)32(17-20-12-13-26(39-20)27(33)34)29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,19,25H,14-18H2,1-3H3,(H,33,34)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYPTFOVJNRRQD-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(CC2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N(CC2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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